molecular formula C21H25NO3 B11600499 2-[tert-butyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate

2-[tert-butyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate

Cat. No.: B11600499
M. Wt: 339.4 g/mol
InChI Key: SUZPZFIHBRSYJQ-UHFFFAOYSA-N
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Description

2-[tert-Butyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate is a synthetic organic compound that belongs to the class of xanthene derivatives Xanthene compounds are known for their fluorescent properties and are widely used in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[tert-butyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate typically involves a multi-step process:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. This reaction forms the basic xanthene structure.

    Introduction of the Carboxylate Group: The carboxylate group is introduced by reacting the xanthene core with chloroacetic acid in the presence of a base, such as sodium hydroxide.

    Attachment of the Aminoethyl Group: The final step involves the reaction of the carboxylated xanthene with 2-[tert-butyl(methyl)amino]ethyl chloride in the presence of a base like triethylamine. This step attaches the aminoethyl group to the xanthene core, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminoethyl group. Reagents such as alkyl halides can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified aminoethyl groups.

    Reduction: Reduced derivatives with alcohol groups replacing carboxylates.

    Substitution: Substituted derivatives with various alkyl or aryl groups attached to the aminoethyl group.

Scientific Research Applications

2-[tert-Butyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate has several scientific research applications:

    Fluorescence Imaging: Due to its fluorescent properties, it is used in fluorescence microscopy and imaging techniques to label and visualize biological samples.

    Biochemical Assays: It is employed in various assays to detect the presence of specific biomolecules, such as proteins or nucleic acids, through fluorescence signaling.

    Drug Delivery: The compound can be used as a fluorescent marker in drug delivery systems to track the distribution and localization of drugs within biological systems.

    Environmental Monitoring: It is used in environmental science to detect and quantify pollutants through fluorescence-based methods.

Mechanism of Action

The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate primarily involves its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is utilized in various applications to detect and visualize target molecules.

Molecular Targets and Pathways

    Molecular Targets: The compound can target specific biomolecules, such as proteins, nucleic acids, or small molecules, depending on the functional groups attached to the xanthene core.

    Pathways Involved: The fluorescence pathway involves the absorption of light energy, excitation of electrons to a higher energy state, and subsequent emission of light as the electrons return to their ground state.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A widely used fluorescent dye with similar xanthene structure but different functional groups.

    Rhodamine: Another xanthene derivative with distinct functional groups, known for its strong fluorescence.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

2-[tert-Butyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate is unique due to its specific functional groups, which confer distinct chemical and physical properties. The tert-butyl(methyl)amino group enhances its stability and solubility, making it suitable for various applications where other xanthene derivatives might not perform as well.

This compound’s unique combination of functional groups and fluorescent properties makes it a valuable tool in scientific research, particularly in fields requiring precise and reliable fluorescence-based detection and imaging.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate

InChI

InChI=1S/C21H25NO3/c1-21(2,3)22(4)13-14-24-20(23)19-15-9-5-7-11-17(15)25-18-12-8-6-10-16(18)19/h5-12,19H,13-14H2,1-4H3

InChI Key

SUZPZFIHBRSYJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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